molecular formula C11H9F2NO2S B13595856 Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate

Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate

Cat. No.: B13595856
M. Wt: 257.26 g/mol
InChI Key: KDRGYBAMJDOFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst. This reaction proceeds through a condensation mechanism, forming the benzothiazole ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, may involve more scalable and efficient methods such as microwave irradiation or one-pot multicomponent reactions. These methods can enhance the yield and reduce the reaction time, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Ethyl2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the difluoroacetate group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H9F2NO2S

Molecular Weight

257.26 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C11H9F2NO2S/c1-2-16-10(15)11(12,13)9-14-7-5-3-4-6-8(7)17-9/h3-6H,2H2,1H3

InChI Key

KDRGYBAMJDOFRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC2=CC=CC=C2S1)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.